molecular formula C11H20N4O2 B12924437 (2S)-2-(2-aminoethylamino)-3-(1-propylimidazol-4-yl)propanoic Acid CAS No. 400044-64-6

(2S)-2-(2-aminoethylamino)-3-(1-propylimidazol-4-yl)propanoic Acid

Cat. No.: B12924437
CAS No.: 400044-64-6
M. Wt: 240.30 g/mol
InChI Key: UVTMXVBQOPVNHA-JTQLQIEISA-N
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Description

(S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid is a complex organic compound featuring an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, methanol, and room temperature.

    Substitution: Alkyl halides, base (e.g., sodium hydroxide), and solvents like dimethylformamide.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Corresponding amines.

    Substitution: Substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of (S)-2-((2-Aminoethyl)amino)-3-(1-propyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways . The aminoethyl group can form hydrogen bonds with biological macromolecules, affecting their structure and function .

Comparison with Similar Compounds

Properties

CAS No.

400044-64-6

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

(2S)-2-(2-aminoethylamino)-3-(1-propylimidazol-4-yl)propanoic acid

InChI

InChI=1S/C11H20N4O2/c1-2-5-15-7-9(14-8-15)6-10(11(16)17)13-4-3-12/h7-8,10,13H,2-6,12H2,1H3,(H,16,17)/t10-/m0/s1

InChI Key

UVTMXVBQOPVNHA-JTQLQIEISA-N

Isomeric SMILES

CCCN1C=C(N=C1)C[C@@H](C(=O)O)NCCN

Canonical SMILES

CCCN1C=C(N=C1)CC(C(=O)O)NCCN

Origin of Product

United States

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